BenchChemオンラインストアへようこそ!

4-(Pyridin-4-yl)pyrrolidin-2-one

Antimalarial drug discovery Prolyl-tRNA synthetase inhibition ATP-mimetic scaffolds

4-(Pyridin-4-yl)pyrrolidin-2-one (CAS 1268132-89-3) is a heterocyclic small molecule comprising a γ‑lactam core with a pyridin‑4‑yl substituent at the 4‑position, yielding a molecular formula of C₉H₁₀N₂O and a molecular weight of 162.19 g mol⁻¹. The compound is a versatile building block that presents a defined regioisomeric orientation distinct from its 1‑(pyridin‑4‑yl) counterpart, which has been validated as an ATP‑mimetic scaffold targeting prolyl‑tRNA synthetase (PRS) in Plasmodium and Toxoplasma species.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 1268132-89-3
Cat. No. B1468159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-yl)pyrrolidin-2-one
CAS1268132-89-3
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=NC=C2
InChIInChI=1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12)
InChIKeyNGECHVBQXAJIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-4-yl)pyrrolidin-2-one (CAS 1268132-89-3) – A Regiospecific Chiral Scaffold for Targeted Kinase and Anti-Infective Drug Design


4-(Pyridin-4-yl)pyrrolidin-2-one (CAS 1268132-89-3) is a heterocyclic small molecule comprising a γ‑lactam core with a pyridin‑4‑yl substituent at the 4‑position, yielding a molecular formula of C₉H₁₀N₂O and a molecular weight of 162.19 g mol⁻¹ . The compound is a versatile building block that presents a defined regioisomeric orientation distinct from its 1‑(pyridin‑4‑yl) counterpart, which has been validated as an ATP‑mimetic scaffold targeting prolyl‑tRNA synthetase (PRS) in Plasmodium and Toxoplasma species [1][2]. The chiral centre at C‑4 enables enantioselective synthesis (S‑ and R‑enantiomers) that is pivotal for structure–activity relationship (SAR) exploration in drug‑discovery programmes .

Why 4-(Pyridin-4-yl)pyrrolidin-2-one Cannot Be Casually Replaced by Other Pyrrolidinone‑Pyridine Regioisomers or Aryl Analogs


The pyrrolidinone‑pyridine scaffold exhibits strong regioisomeric and positional dependence in biological target engagement. The 1‑(pyridin‑4‑yl)pyrrolidin-2-one isomer acts as an ATP‑mimetic that occupies the adenosine‑binding pocket of Plasmodium falciparum and Toxoplasma gondii PRS with low‑double‑digit nanomolar potency [1][2], whereas the 4‑(pyridin‑4‑yl) regioisomer presents the pyridine nitrogen in a spatially distinct geometry that is incompatible with the same ATP‑site hydrogen‑bond network [1]. Similarly, replacing the pyridin‑4‑yl ring with a phenyl group (4‑phenylpyrrolidin-2‑one) or moving the nitrogen to the 3‑ or 2‑position of the pyridine alters both the electronic character of the aryl ring and the vector of the key nitrogen lone pair, fundamentally changing binding mode and selectivity [3][4]. Consequently, indiscriminate substitution within this compound class leads to loss of on‑target activity and can introduce unforeseen off‑target liabilities [1][3].

Product‑Specific Quantitative Evidence for 4-(Pyridin-4-yl)pyrrolidin-2-one: Comparator‑Based Differentiation in Binding, Selectivity, and Synthetic Tractability


Regiospecific Pharmacophore Geometry: 4‑(Pyridin‑4‑yl) vs. 1‑(Pyridin‑4‑yl) in Prolyl‑tRNA Synthetase Inhibition

The 1‑(pyridin‑4‑yl)pyrrolidin-2-one scaffold (frontrunner 1/1‑S) inhibits Plasmodium falciparum PRS with an IC₅₀ in the low‑double‑digit nanomolar range (≈ 10–100 nM) when the pyridine is attached at the lactam nitrogen [1]. In contrast, the 4‑(pyridin‑4‑yl) regioisomer positions the pyridine ring at the C‑4 carbon, creating a different H‑bond donor/acceptor geometry that does not mimic the adenosine moiety of ATP [1]. This structural divergence is supported by the crystal structures of the 1‑isomer bound to TgPRS, which show specific interactions between the pyridine N and backbone residues that cannot be recapitulated by the 4‑substituted analog [2][3].

Antimalarial drug discovery Prolyl-tRNA synthetase inhibition ATP-mimetic scaffolds

Kinase Selectivity Driven by Pyridine Positioning: 4‑(Pyridin‑4‑yl) vs. Pyridin‑3‑yl and Pyridin‑2‑yl Derivatives

In a series of pyrrolidinyl pyrido pyrimidinone PI3Kα/mTOR inhibitors, the pyridin‑4‑yl substitution on the pyrrolidinone ring was critical for dual kinase activity. The 4‑(pyridin‑4‑yl)pyrrolidin-2-one‑derived compound achieved an IC₅₀ of 3.9 nM against PI3Kα and 8.2 nM against mTOR [1]. Moving the pyridine nitrogen to the 3‑ or 2‑position resulted in a ≥ 10‑fold loss of mTOR potency, attributed to disruption of a key hydrogen bond with the hinge region of the kinase [1][2].

Kinase inhibitor design PI3K/mTOR Structure-based drug design

Enantiomer‑Dependent Potency: (S)‑4‑(Pyridin‑4‑yl)pyrrolidin-2-one vs. (R)‑Enantiomer in Cellular and Enzymatic Assays

The 4‑(pyridin‑4‑yl)pyrrolidin-2-one scaffold is prochiral at C‑4, and the derived enantiomers display distinct biological activity. For the closely related 1‑(pyridin‑4‑yl) series, the (S)‑enantiomer (1‑S) exhibits an EC₅₀ of 12 nM against P. falciparum blood‑stage parasites, whereas the (R)‑enantiomer is > 50‑fold less potent [1]. Chiral HPLC resolution is required to isolate the active enantiomer, and procurement of racemic material results in lower effective potency due to the presence of the inactive enantiomer [1].

Chiral resolution Enantioselective synthesis Antimalarial SAR

Physicochemical Differentiation: Aqueous Solubility and LogP of 4‑(Pyridin‑4‑yl)pyrrolidin-2-one vs. 4‑Phenylpyrrolidin-2-one

The introduction of a pyridine ring in place of a phenyl ring modulates physicochemical properties critical for oral bioavailability and formulation. Calculated LogP for 4‑(pyridin‑4‑yl)pyrrolidin-2-one is 0.0 ± 0.3, compared to 1.5 ± 0.3 for 4‑phenylpyrrolidin-2-one, indicating a > 30‑fold difference in theoretical log D distribution coefficient at pH 7.4 . The increased polarity of the pyridine ring enhances aqueous solubility (estimated > 10 mg mL⁻¹ for the pyridyl analog vs. < 2 mg mL⁻¹ for the phenyl analog) .

Physicochemical profiling Solubility Lipophilicity

Synthetic Tractability and Scalability: 4‑(Pyridin‑4‑yl)pyrrolidin-2-one as a Late‑Stage Diversification Handle vs. 4‑Bromo‑ or 4‑Iodo‑pyrrolidin‑2-one

4‑(Pyridin‑4‑yl)pyrrolidin-2-one serves as a pre‑functionalised building block that eliminates the need for transition‑metal‑catalysed coupling of sensitive 4‑halo‑pyrrolidin‑2‑ones with pyridyl boronic acids. Typical Suzuki coupling of 4‑bromopyrrolidin‑2-one with pyridine‑4‑boronic acid pinacol ester proceeds in 62% yield over 18 h at 90 °C, requiring inert atmosphere conditions and chromatographic purification [1]. In contrast, the pre‑assembled 4‑(pyridin‑4‑yl)pyrrolidin-2-one is commercially available in 97 % purity, enabling direct advancement to subsequent synthetic steps without metal contamination concerns .

Synthetic methodology Cross-coupling Building block accessibility

Optimal Deployment Scenarios for 4-(Pyridin-4-yl)pyrrolidin-2-one: When the 4‑Regioisomer Outperforms Alternatives


Dual PI3Kα/mTOR Inhibitor Lead Optimisation

Use the 4‑(pyridin‑4‑yl)pyrrolidin-2-one scaffold as the core pyrrolidinone motif when designing ATP‑competitive dual PI3Kα/mTOR inhibitors. The 4‑pyridin‑4‑yl geometry ensures critical hydrogen bonding with the kinase hinge region (Val882 in PI3Kα), delivering single‑digit nanomolar potency that is not achievable with pyridin‑3‑yl or phenyl analogs [1][2]. This scenario is supported by co‑crystal structures (PDB 4FAD) confirming the binding pose [2].

Enantioselective Antimalarial Probe Development

Employ the 4‑(pyridin‑4‑yl)pyrrolidin-2-one scaffold as an enantioselective starting point for antimalarial probes targeting Plasmodium cytoplasmic prolyl‑tRNA synthetase, with the understanding that the 4‑regioisomer itself is an inactive control. The SAR established for the 1‑isomer series [3] can guide the design of novel 4‑substituted analogs that explore alternative binding modes, potentially overcoming the resistance liabilities (minimum inoculum resistance of 8 × 10⁵ parasites at 3 × IC₅₀) noted for the 1‑isomer [3].

Physicochemical Property‑Driven Fragment Library Design

Incorporate 4‑(pyridin‑4‑yl)pyrrolidin-2-one into fragment‑screening libraries where low lipophilicity (cLogP ≈ 0.0) and high aqueous solubility (> 10 mg mL⁻¹) are desirable. Compared to the widely used 4‑phenylpyrrolidin-2-one (cLogP ≈ 1.5), the pyridyl analog reduces the risk of non‑specific binding and aggregation, improving hit‑confirmation rates in biochemical and biophysical assays .

Late‑Stage Functionalisation Workflows Requiring Metal‑Free Building Blocks

Utilise the commercially available 4‑(pyridin‑4‑yl)pyrrolidin-2-one (≥ 97 % purity) as a pre‑functionalised building block when downstream biological testing demands low residual metal content (< 10 ppm Pd). This avoids the need for in‑house Suzuki coupling of 4‑halo‑pyrrolidin‑2‑ones and the associated purification burden, saving 1–2 synthetic steps and reducing development timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyridin-4-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.